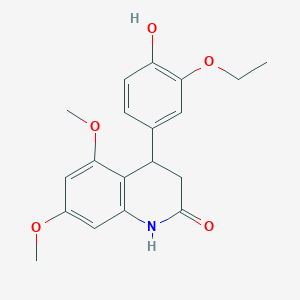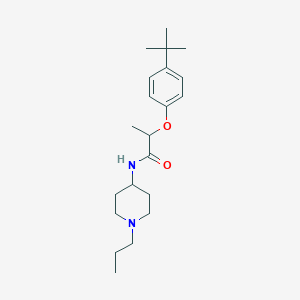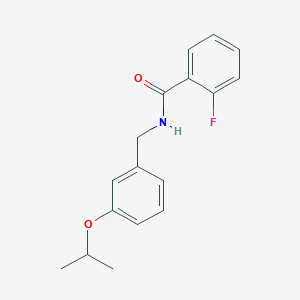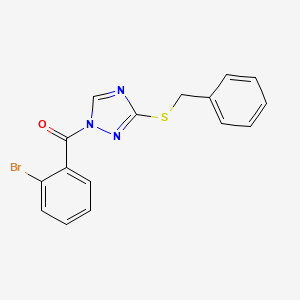![molecular formula C14H16FNO B4865616 2-{[(4-fluorobenzyl)amino]methylene}cyclohexanone](/img/structure/B4865616.png)
2-{[(4-fluorobenzyl)amino]methylene}cyclohexanone
Overview
Description
2-{[(4-Fluorobenzyl)amino]methylene}cyclohexanone is an organic compound that features a cyclohexanone core substituted with a 4-fluorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-fluorobenzyl)amino]methylene}cyclohexanone typically involves the reaction of cyclohexanone with 4-fluorobenzylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{[(4-fluorobenzyl)amino]methylene}cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorobenzyl)amino]methylene}cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-Fluorobenzylamine: Shares the 4-fluorobenzyl group but lacks the cyclohexanone core.
Cyclohexanone: The core structure without the 4-fluorobenzylamino substitution.
N-(4-Fluorobenzyl)-2-(methylamino)acetamide: Another compound with a 4-fluorobenzyl group but different core structure.
Uniqueness: 2-{[(4-fluorobenzyl)amino]methylene}cyclohexanone is unique due to its combination of a cyclohexanone core and a 4-fluorobenzylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[[(4-fluorophenyl)methylamino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-7-5-11(6-8-13)9-16-10-12-3-1-2-4-14(12)17/h5-8,10,16H,1-4,9H2/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYYIRBPKNFFHA-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNCC2=CC=C(C=C2)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NCC2=CC=C(C=C2)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]UREA](/img/structure/B4865564.png)
![4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4865569.png)
![Ethyl {4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B4865571.png)

![Ethyl 2-[[5-[(3-chloro-4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B4865601.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B4865604.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4865611.png)
![4-[(5-Bromo(2-thienyl))methylene]-3-phenylisoxazol-5-one](/img/structure/B4865627.png)
![4-METHYL-N-[(OXOLAN-2-YL)METHYL]-5-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4865633.png)
![methyl 4-[(3-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4865645.png)

